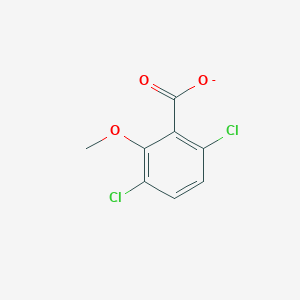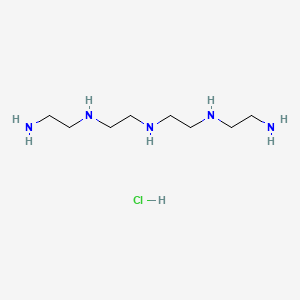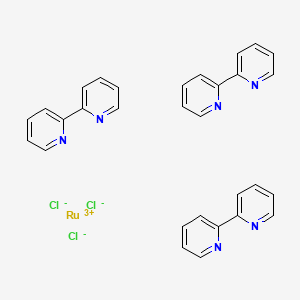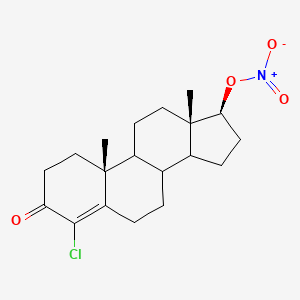![molecular formula C21H20ClN3O3 B1229671 [5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)
[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3-chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone is a member of piperazines.
Scientific Research Applications
Synthesis and Therapeutic Potential : A linear synthesis approach was employed to create a series of compounds, including those related to 5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone, showing potential as therapeutic agents. Some synthesized compounds demonstrated considerable inhibitory activity against the α-glucosidase enzyme, along with evaluations of their hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Antifungal Activity : Novel derivatives similar to the chemical structure were synthesized and showed promising effects on antifungal activity. The inclusion of certain phenyl groups was found to enhance this activity, indicating potential applications in antifungal treatments (Lv et al., 2013).
Antimicrobial Properties : Research into pyridine derivatives, closely related to the chemical structure , revealed variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Mass Spectrometric and Pyrolytic Behavior : Studies on aryl-substituted isoxazolines, which are chemically related, have been conducted to understand their behavior under mass spectrometric and pyrolytic conditions. This research could have implications for the detection and identification of such compounds in various contexts (Dallakian et al., 1998).
Enantiomerically Pure Compounds Synthesis : Research focused on synthesizing enantiomerically pure compounds, starting from similar structures, highlights the importance of such studies in the development of specific pharmaceutical agents (Zhang et al., 2014).
Isomorphous Structures Analysis : The examination of isomorphous structures related to the compound contributes to a better understanding of molecular interactions and isomorphism in crystallography (Swamy et al., 2013).
Anticancer and Antituberculosis Studies : Research involving derivatives of the compound showed significant anticancer and antituberculosis activities, indicating potential for development as therapeutic agents in these fields (Mallikarjuna et al., 2014).
Docking Studies and Crystal Structure Analysis : Docking studies and crystal structure analyses of tetrazole derivatives, similar in structure, help in understanding molecular interactions, crucial for drug design and development (Al-Hourani et al., 2015).
Molecular Interaction Studies : Research on the molecular interaction of compounds structurally similar to 5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone with cannabinoid receptors provides insights into receptor-ligand interactions, aiding in the development of targeted therapies (Shim et al., 2002).
Lone Pair-π Interaction and Halogen Bonding in Crystal Packing : The investigation of lone pair-π interactions and halogen bonding in the crystal packing of derivatives informs our understanding of non-covalent interactions in supramolecular architectures, which is significant in pharmaceutical formulation and material science (Sharma et al., 2019).
properties
Molecular Formula |
C21H20ClN3O3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-8-3-2-7-18(19)24-9-11-25(12-10-24)21(26)17-14-20(28-23-17)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
QLKGVECXEKDGRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)
![1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1229611.png)